![molecular formula C17H16N2O3 B5197157 N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5197157.png)
N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide, also known as CDMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDMB is a member of the benzamide family and is known for its ability to interact with certain proteins in the body, leading to various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide involves its ability to bind to specific proteins in the body, leading to various biochemical and physiological effects. In the case of Eg5, N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide binds to a specific site on the protein, inhibiting its function and leading to cell cycle arrest.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide has been shown to have various biochemical and physiological effects, particularly in relation to its ability to inhibit Eg5. This inhibition leads to cell cycle arrest and can ultimately lead to cell death. Additionally, N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide has been shown to have anti-tumor effects in certain cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide in lab experiments is its specificity for Eg5, which allows for targeted inhibition of this protein. However, one limitation is that N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide may have off-target effects on other proteins in the body, leading to unintended consequences.
Future Directions
There are several areas of future research that could be explored in relation to N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide. One area of interest is the development of N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide derivatives with improved specificity and potency for Eg5 inhibition. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide in cancer treatment.
Synthesis Methods
The synthesis of N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide involves several steps, including the reaction of 4-(cyanomethyl)benzonitrile with 2,3-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to yield N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide as a solid white powder.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide has been studied extensively in scientific research due to its potential therapeutic applications. One area of research involves the use of N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide as a tool to study protein-protein interactions, particularly those involving the mitotic kinesin Eg5. N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide has been shown to bind specifically to Eg5, inhibiting its function and leading to cell cycle arrest.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-5-3-4-14(16(15)22-2)17(20)19-13-8-6-12(7-9-13)10-11-18/h3-9H,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXJUJLNLANDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.